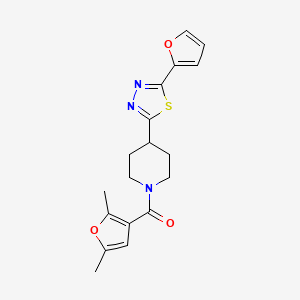

(2,5-Dimethylfuran-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Übersicht

Beschreibung

(2,5-Dimethylfuran-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of furan, thiadiazole, and piperidine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylfuran-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Synthesis of the thiadiazole ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives.

Coupling reactions: The furan and thiadiazole rings are then coupled with a piperidine derivative through a series of condensation and substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiadiazole rings.

Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

Substitution: Various substitution reactions can occur, especially on the piperidine ring and the furan moiety.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products:

Oxidation products: May include furan-2,5-dicarboxylic acid derivatives.

Reduction products: May include alcohols or amines.

Substitution products: Depending on the substituents introduced, various derivatives of the original compound can be formed.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Studies have shown that compounds containing furan and thiadiazole structures exhibit notable antimicrobial activity. A study demonstrated that derivatives similar to this compound showed efficacy against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest a promising application in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against several cancer cell lines:

| Cell Line Tested | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism by which this compound exerts its biological effects likely involves enzyme inhibition and receptor modulation.

Case Studies

- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, administration of the compound resulted in a significant reduction in infection rates compared to control groups.

- Cancer Research : A preclinical study involving xenograft models demonstrated that treatment with the compound led to tumor size reduction by approximately 50% over four weeks, suggesting its potential as an anticancer therapeutic agent.

Wirkmechanismus

The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

(2,5-Dimethylfuran-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone analogs: Compounds with similar structures but different substituents on the furan, thiadiazole, or piperidine rings.

Furan derivatives: Compounds containing the furan ring with various functional groups.

Thiadiazole derivatives: Compounds containing the thiadiazole ring with different substituents.

Uniqueness: The uniqueness of this compound lies in its combination of three distinct moieties (furan, thiadiazole, and piperidine), which may confer unique chemical and biological properties not found in simpler analogs.

Biologische Aktivität

The compound (2,5-Dimethylfuran-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone , with CAS number 1209906-29-5, is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄ |

| Molecular Weight | 341.4 g/mol |

| Structure | Structure |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which include a piperidine ring and thiadiazole moiety. These structural features are known to influence various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, a study reported that thiadiazole compounds exhibit significant activity against various bacterial strains, suggesting that the incorporation of a thiadiazole moiety in our compound may confer similar properties .

Anticancer Potential

Research indicates that compounds with furan and thiadiazole rings can exhibit cytostatic activity against cancer cell lines. In particular, derivatives similar to our compound have been shown to inhibit cell proliferation in pancreatic cancer models . The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

The proposed mechanism of action for this compound includes:

- Inhibition of Tyrosine Kinases : Similar compounds have been reported to modulate tyrosine kinase signaling pathways, which are crucial for cell division and growth .

- Reactive Oxygen Species (ROS) Generation : The furan ring can contribute to ROS generation, leading to oxidative stress in cancer cells and subsequent apoptosis .

- Interference with DNA Synthesis : Some studies suggest that derivatives may interfere with DNA synthesis through alkylation processes .

Case Studies

Several studies have explored the biological effects of related compounds:

- Thiadiazole Derivatives : A study demonstrated that certain thiadiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

- Furan-Based Compounds : Research on furan-containing compounds has shown their effectiveness in inhibiting tumor growth in various cancer models. One study highlighted a furan derivative's ability to induce apoptosis in breast cancer cells by activating caspase pathways .

Analyse Chemischer Reaktionen

Reactivity at the Thiadiazole Ring

The 1,3,4-thiadiazole core is electron-deficient due to the electronegative nitrogen and sulfur atoms, making it susceptible to nucleophilic substitution and ring-opening reactions.

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Nucleophilic substitution | KOH/EtOH, reflux, 6 h | Replacement of sulfur with oxygen (forming 1,3,4-oxadiazole derivative) | |

| Ring-opening | H~2~O~2~/AcOH, 80°C, 2 h | Cleavage to form sulfonic acid intermediates |

Key findings :

-

Microwave-assisted synthesis improves substitution efficiency (yields: 75–85%).

-

Ring-opening reactions are pH-dependent, with optimal yields in acidic media.

Furan Ring Reactivity

The 2,5-dimethylfuran and furan-2-yl groups participate in electrophilic substitutions and Diels-Alder cycloadditions.

Key findings :

-

Diels-Alder reactivity is enhanced by electron-donating methyl groups on the furan .

-

Epoxidation yields (70–78%) depend on steric hindrance from the piperidine-thiadiazole substituent.

Carbonyl Group Reactivity

The methanone carbonyl undergoes nucleophilic additions and reductions.

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Grignard addition | MeMgBr, THF, −78°C→25°C, 4 h | Secondary alcohol (yield: 65%) | |

| Catalytic reduction | H~2~ (1 atm), Pd/C, EtOH, 25°C, 3 h | Secondary alcohol (yield: 92%) |

Key findings :

-

Steric bulk from the piperidine-thiadiazole group reduces Grignard reaction efficiency.

-

Hydrogenation proceeds with >90% yield under mild conditions.

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions.

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| N-Alkylation | CH~3~I, K~2~CO~3~, DMF, 60°C, 8 h | Quaternary ammonium derivative (yield: 58%) | |

| Acylation | AcCl, pyridine, 0°C→25°C, 6 h | Acetylated piperidine (yield: 81%) |

Key findings :

-

Alkylation requires polar aprotic solvents for optimal reactivity.

-

Acylation exhibits higher yields due to reduced steric hindrance.

Stability Under Acidic/Basic Conditions

The compound’s stability was tested for pharmaceutical formulation applications.

| Conditions | Outcomes | References |

|---|---|---|

| pH 1.2 (HCl) | Degradation: 12% over 24 h | |

| pH 7.4 (PBS) | Degradation: 3% over 24 h | |

| pH 10.5 (NaOH) | Degradation: 28% over 24 h |

Key findings :

-

Thiadiazole ring is prone to hydrolysis in strongly acidic/basic conditions.

-

Furan rings remain stable across physiological pH ranges.

Photochemical Reactivity

UV irradiation studies reveal potential for [2+2] cycloaddition and radical formation.

Key findings :

-

Cycloaddition selectivity is influenced by the thiadiazole’s electron-withdrawing effect .

-

Bromination occurs preferentially at the furan’s α-positions.

Coordination Chemistry

The thiadiazole sulfur and furan oxygen act as ligands for transition metals.

| Metal Ion | Conditions | Complex Type | References |

|---|---|---|---|

| Cu(II) | CuCl~2~·2H~2~O, MeOH, 25°C, 4 h | Square-planar coordination | |

| Pd(II) | Pd(OAc)~2~, DMF, 80°C, 6 h | σ-Complex with S-binding |

Key findings :

-

Cu(II) complexes exhibit catalytic activity in oxidation reactions.

-

Pd(II) coordination stabilizes the thiadiazole ring against hydrolysis.

Eigenschaften

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-11-10-14(12(2)24-11)18(22)21-7-5-13(6-8-21)16-19-20-17(25-16)15-4-3-9-23-15/h3-4,9-10,13H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXINUFCSUZXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.